2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-20-11-5-3-10(4-6-11)17-8-7-16-13(14(17)19)21-9-12(15)18/h3-8H,2,9H2,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNDOUJEMPGORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved by the condensation of appropriate precursors such as ethoxyphenyl hydrazine with a diketone under acidic or basic conditions.
Introduction of the sulfanyl group: The pyrazine intermediate is then reacted with a thiol compound, such as thioglycolic acid, under mild conditions to introduce the sulfanyl group.
Acetylation: The final step involves the acetylation of the sulfanyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, under low temperatures.
Substitution: Alkyl halides, nucleophiles like amines or thiols, under reflux conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.
Biological Research
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties against a range of pathogens. This activity may be attributed to its ability to interact with bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Potential : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies indicate that it may induce apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.
Medical Applications
- Therapeutic Effects : The unique structural features of this compound suggest it may possess therapeutic effects in treating inflammatory diseases and certain types of cancer. Its mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors involved in disease pathways.
Case Studies
- Anti-inflammatory Activity : In studies involving rat models of arthritis, compounds structurally similar to this target molecule demonstrated significant anti-inflammatory effects by inhibiting cytokines such as TNF-α and IL-6.
- Anticancer Activity : In vitro studies indicated that related compounds can significantly reduce cell viability in cancer cell lines, suggesting the potential for further development into anticancer therapies.
Mechanism of Action
The mechanism of action of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfanyl and acetyl groups play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s dihydropyrazinone core distinguishes it from other heterocyclic analogues. For instance:
- Oxadiazole-containing compounds (e.g., N-(4-ethoxyphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) replace the pyrazinone with a five-membered oxadiazole ring, which may influence metabolic stability and bioavailability .
Table 1: Core Heterocycle Comparison
Substituent Effects on Aromatic Rings
The electronic nature of substituents on the phenyl ring significantly impacts physicochemical properties:
- Electron-donating groups (EDGs) : The 4-ethoxy group in the target compound enhances solubility compared to electron-withdrawing groups (EWGs) like chlorine. For example, 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide (CAS: 895106-55-5) has a chloro substituent, which reduces electron density and may lower solubility .
- Methoxy vs. ethoxy : BG14832 (899759-19-4) features a 2-methoxyphenyl acetamide group, which introduces steric hindrance near the acetamide nitrogen compared to the target compound’s unsubstituted phenyl group .
Table 2: Substituent Comparison
Biological Activity
2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound with notable potential in various biological applications, including antimicrobial and anticancer activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Dihydropyrazine : The reaction begins with the condensation of 4-ethoxybenzaldehyde with hydrazine to form a hydrazone, which is subsequently cyclized to create the dihydropyrazine ring.
- Sulfanyl Group Introduction : A nucleophilic substitution reaction introduces the sulfanyl group.
- Acetamide Formation : The final acetamide group is added via acylation with an appropriate amine .
Biological Activity
The compound has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the ethoxyphenyl and sulfanyl groups may enhance interaction with microbial targets, leading to effective inhibition .
Anticancer Properties
Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound were evaluated for their cytotoxic effects on B16F10 melanoma cells, demonstrating a dose-dependent reduction in cell viability .
The biological activity of this compound is thought to be mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival pathways.
- Receptor Interaction : It may bind to cellular receptors, modulating signaling pathways that lead to apoptosis or cell cycle arrest .
Case Studies
Several studies have documented the biological effects of similar compounds:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Comparative Analysis
A comparison with structurally similar compounds reveals unique properties:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Similar | Anticancer | 30 |
| Compound B | Similar | Antimicrobial | 25 |
| This compound | Unique | Anticancer/Antimicrobial | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
